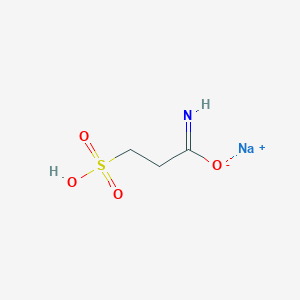
Sodium 3-sulfopropanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3-sulfopropanimidate is a chemical compound with the molecular formula C3H6NNaO4S. It is a sodium salt derivative of 2-carbamoylethanesulfonic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Sodium 3-sulfopropanimidate typically involves the reaction of 2-carbamoylethanesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the sodium salt in a crystalline form. The reaction can be represented as follows:
2-Carbamoylethanesulfonic acid+NaOH→2-Carbamoylethanesulfonic acid sodium salt+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
Sodium 3-sulfopropanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonic acid compounds.
科学研究应用
Sodium 3-sulfopropanimidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of Sodium 3-sulfopropanimidate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a buffer, maintaining pH stability in various biochemical reactions. Its sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of enzymes and other proteins.
相似化合物的比较
Similar Compounds
2-Mercaptoethanesulfonic acid sodium salt: Similar in structure but contains a thiol group instead of a carbamoyl group.
Sodium sulfonate: A broader class of compounds with similar sulfonic acid groups but different substituents.
Uniqueness
Sodium 3-sulfopropanimidate is unique due to its specific combination of a carbamoyl group and a sulfonic acid group, which imparts distinct chemical properties and reactivity compared to other sulfonic acid salts. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
属性
CAS 编号 |
19298-89-6 |
|---|---|
分子式 |
C3H6NNaO4S |
分子量 |
175.14 g/mol |
IUPAC 名称 |
sodium;3-amino-3-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H7NO4S.Na/c4-3(5)1-2-9(6,7)8;/h1-2H2,(H2,4,5)(H,6,7,8);/q;+1/p-1 |
InChI 键 |
OWYQKLGWPKAMLR-UHFFFAOYSA-M |
SMILES |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
规范 SMILES |
C(CS(=O)(=O)[O-])C(=O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















